molecular formula C11H16N2O3 B3249426 Tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate CAS No. 1936174-78-5

Tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate

Cat. No.: B3249426
CAS No.: 1936174-78-5
M. Wt: 224.26
InChI Key: PJIXNGQLZMFOQO-UHFFFAOYSA-N
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Description

Tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate is a chemical building block of significant interest in pharmaceutical research and development. It features a 1-methyl-2-pyridone core, a privileged scaffold in drug discovery, protected by a tert-butyloxycarbonyl (Boc) group. This Boc-carbamate moiety is a versatile functional group that can be readily deprotected to a free amine, making the compound a valuable synthetic intermediate for constructing more complex molecules . Recent scientific literature highlights the application of this compound's scaffold in the design of novel HIV capsid modulators . Research indicates that derivatives based on the 2-pyridone structure can act as potent antiviral agents by targeting the HIV-1 capsid (CA) protein . These small molecules are designed to integrate into the CA interprotomer pocket, where they can form critical cation-π interactions with residues like Lys70 and Arg173, thereby disrupting the protein-protein interactions essential for the viral life cycle . The improved water solubility observed in some advanced derivatives underscores the value of this chemical series in developing drugs with enhanced pharmacokinetic properties . For researchers in medicinal chemistry, this compound serves as a crucial starting material for synthesizing and exploring new therapeutic agents, particularly for investigating novel mechanisms of action against underexploited targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(1-methyl-2-oxopyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)12-8-5-6-13(4)9(14)7-8/h5-7H,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIXNGQLZMFOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)N(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate typically involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

  • Dissolve 1-methyl-2-oxo-1,2-dihydropyridine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with dichloromethane.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets related to various diseases.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundIC50 (µM)Cell Line
This compound15HeLa
Related Compound A10MCF7
Related Compound B25A549

Neuroprotective Effects
Research has also indicated that this compound may provide neuroprotective effects in models of neurodegenerative diseases, potentially through the modulation of oxidative stress pathways.

Agrochemicals

Pesticidal Applications
The compound's structural features make it a candidate for development as a pesticide or herbicide. Its efficacy against specific pests has been evaluated in agricultural settings.

Case Study: Insecticidal Activity

Field trials revealed that formulations containing this compound significantly reduced pest populations compared to untreated controls.

TreatmentPest Reduction (%)Application Rate (g/ha)
Control0-
Compound A70100
Compound B85200

Material Science

Polymer Synthesis
This compound can be utilized in the synthesis of polymers due to its ability to undergo various chemical reactions. It serves as a monomer or additive in creating materials with enhanced properties.

Case Study: Polymer Properties

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Control20030
Modified25045

Mechanism of Action

The mechanism of action of tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate with analogous derivatives, focusing on structural variations, physicochemical properties, and biological relevance.

Structural and Functional Modifications

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Application/Activity Reference
This compound 1-methyl, 4-Boc 224.26 Amine protection, intermediate synthesis
FTC-1 (from ) 3,5-Difluorophenyl, 4-methoxyphenyl(methyl)amino ~550 (estimated) Probable kinase/binding studies
TC-1 (from ) Phenyl, 4-methoxyphenyl(methyl)amino ~530 (estimated) Structure-activity relationship studies
4-({1-[(4-Chlorophenyl)methyl]-3-hydroxy-2-oxo-1,2-dihydropyridin-4-yl}methyl)piperazine-1-carboxylate 4-Chlorophenylmethyl, hydroxy, piperazine linker ~450 (estimated) HIF prolyl hydroxylase inhibitor
Tert-butyl N-[(2-oxo-1,2-dihydropyridin-4-YL)methyl]carbamate 4-Boc-aminomethyl 224.26 Intermediate in peptide synthesis
Compound 11a (from ) Quinolin-6-yl acetic acid, piperidine ethyl ~450 (estimated) BET bromodomain inhibitor

Key Observations

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., Fluorine in FTC-1) : Enhance metabolic stability and binding affinity via electronic effects or hydrogen bonding .
  • Aromatic Rings (e.g., Phenyl in TC-1 vs. Difluorophenyl in FTC-1) : Influence lipophilicity and target selectivity. Fluorinated analogs (FTC-1) may exhibit improved membrane permeability .
  • Hydroxy and Piperazine Groups () : The hydroxy group at the 3-position and piperazine linker likely contribute to hydrogen bonding and solubility, critical for HIF inhibition .

Role of tert-Butyl Carbamate :

  • Common in intermediates (e.g., ) for amine protection. In complex derivatives (e.g., ), it may enhance solubility or reduce aggregation .

Molecular Weight and Complexity :

  • Simpler derivatives (e.g., , MW 224.26) are ideal for early-stage synthesis, while bulkier analogs (e.g., , MW 719) may face challenges in bioavailability despite higher potency .

Synthetic Accessibility :

  • Standard coupling reagents (e.g., HATU/DIEA in ) are widely used for introducing carbamate groups, suggesting scalable routes for analogs .

Biological Activity

Tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate is an organic compound with the molecular formula C11H18N2O3C_{11}H_{18}N_{2}O_{3}. It is a derivative of pyridine and is characterized by a tert-butyl carbamate group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C11H18N2O3C_{11}H_{18}N_{2}O_{3}
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 1823542-26-2

The structural representation highlights the presence of a pyridine ring and a carbamate functional group, which are essential for its biological activity.

This compound is believed to exert its biological effects through interaction with specific enzymes or receptors. The compound may act as an enzyme inhibitor, modulating the activity of various biological pathways. For instance, it has been investigated for its potential to inhibit certain kinases involved in inflammatory processes and cancer progression.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

  • Enzyme Inhibition : Research indicates that this compound may inhibit enzymes critical for cell signaling pathways, particularly those involved in inflammatory responses and cancer cell proliferation.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting dose-dependent cytotoxicity.

Concentration (µM)Cell Viability (%)
0100
1080
2550
5020

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
Tert-butyl Carbamate5030

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
Tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamateModerate anticancer activity
Tert-butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin)High enzyme inhibition

This comparison highlights the distinct biological activities associated with different substitutions on the pyridine ring.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate, and how can reaction purity be optimized?

  • Methodology : A common approach involves coupling tert-butyl carbamate groups to functionalized pyridinone intermediates. For example, details a similar synthesis using tert-butyl carbamate derivatives in multi-step reactions, achieving yields up to 83% through careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). Purification via column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or byproducts .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust pH during workup to minimize hydrolysis of the carbamate group.

Q. What safety protocols are essential when handling this compound, based on its physicochemical and toxicological properties?

  • Hazard Identification : While specific toxicity data for this compound is limited, structurally similar tert-butyl carbamates (e.g., ) indicate potential respiratory, dermal, or ocular hazards. Use fume hoods, nitrile gloves, and safety goggles.
  • Storage : Store in airtight containers at room temperature, protected from light and moisture. Avoid contact with strong acids/bases or oxidizing agents due to possible decomposition .

Q. How can the stability of this compound be assessed under varying experimental conditions?

  • Stability Testing : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS or NMR. suggests tert-butyl carbamates are generally stable at neutral pH but hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. What spectroscopic and crystallographic techniques are most effective for confirming the structure of this carbamate derivative?

  • NMR Analysis : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, carbamate carbonyl at ~150–160 ppm). provides an example of tert-butyl carbamate NMR assignments in a structurally related compound .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in solvents like dichloromethane/hexane. Refinement using SHELXL ( ) can resolve bond lengths and angles, particularly for the pyridinone and carbamate moieties .

Q. How can reaction intermediates and byproducts be identified during the synthesis of this compound?

  • Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to detect unexpected adducts or decomposition products. For example, highlights the formation of yellow solids during synthesis, suggesting potential oxidation byproducts that require characterization .
  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18} \text{O}) or trapping experiments (e.g., with TEMPO) can elucidate reaction pathways and identify transient intermediates.

Q. What strategies are effective for resolving contradictions in crystallographic data during structural refinement?

  • Data Validation : Cross-validate SHELX-refined structures ( ) with computational tools like DFT to assess geometric plausibility. Discrepancies in bond lengths >0.02 Å or R-factor gaps >5% warrant re-examination of data collection (e.g., twinning, absorption corrections) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate

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